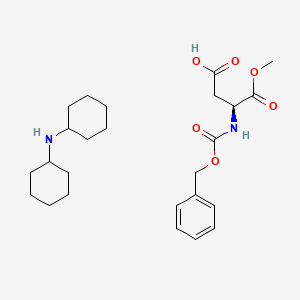

Z-Asp-OMe DCHA

描述

Z-Asp-OMe DCHA is the dicyclohexylamine (DCHA) salt of N-carbobenzyloxy-protected aspartic acid methyl ester. This compound is widely used in peptide synthesis as a protected amino acid derivative, where the Z (benzyloxycarbonyl) group stabilizes the amino group during coupling reactions, and the methyl ester (OMe) protects the carboxylic acid moiety. The DCHA counterion enhances crystallinity and purification efficiency, a common practice in organic synthesis . Z-Dap(Alloc).DCHA features a diaminopropionic acid (Dap) backbone with an allyloxycarbonyl (Alloc) group, differing from this compound in amino acid residue and protecting groups .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

化学反应分析

Structural Features and Reactivity

Z-Asp-OMe DCHA consists of:

-

Z-group (benzyloxycarbonyl) : Protects the α-amino group.

-

Methyl ester : Protects the α-carboxyl group.

-

β-carboxylic acid : Free for conjugation or further modification.

-

Dicyclohexylamine (DCHA) : Counterion for solubility and stabilization .

Z-Group Removal

The Z-group is cleaved under:

-

Hydrogenolysis : H₂/Pd-C in solvents like methanol or ethyl acetate, yielding aspartic acid methyl ester and benzyl alcohol .

-

Acidic cleavage : HBr in acetic acid or TFA, producing the corresponding ammonium salt .

Methyl Ester Hydrolysis

The α-methyl ester is hydrolyzed under:

-

Basic conditions : NaOH or LiOH in aqueous THF/MeOH, forming Z-Asp-OH.

Risk : Base-catalyzed racemization via oxazol-5(4H)-one intermediates . -

Enzymatic methods : Lipases or esterases for enantioselective hydrolysis (limited industrial use) .

Peptide Coupling

After deprotection, the α-amino group participates in peptide bond formation:

-

Activation : DCC/HOBt or EDC/HOAt in DMF or CH₂Cl₂.

-

Coupling : Reacts with C-terminal-activated amino acids (e.g., as mixed carbonates or active esters) .

Side Reactions and Racemization

-

Azlactone formation : Base-induced cyclization of activated Z-Asp-OMe leads to racemization at the α-carbon .

-

Mitigation : Use low temperatures (<0°C) and non-basic coupling agents .

Comparative Reaction Data

Role of DCHA Counterion

科学研究应用

Peptide Synthesis

One of the primary applications of Z-Asp-OMe DCHA is in peptide synthesis. The compound serves as a protecting group for the amino acid aspartic acid during the solid-phase peptide synthesis process. The benzyloxycarbonyl (Z) group protects the amino functionality, allowing for selective reactions without interference from other functional groups.

Table 1: Role of this compound in Peptide Synthesis

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a protected form of aspartic acid to facilitate peptide assembly. |

| Selective Reactions | Enables coupling reactions while preventing unwanted side reactions. |

| Stability in Synthesis | Provides stability during the synthesis process, enhancing yield. |

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Research indicates that derivatives of aspartic acid can exhibit inhibitory effects on various biological pathways, making them candidates for drug development.

Case Study: Inhibition of Lymphocyte Transformation

A study highlighted the inhibitory activity of dipeptides derived from aspartic acid on PHA-induced lymphocyte transformation, suggesting potential applications in immunotherapy . The findings indicate that modifications to the aspartic acid structure can enhance biological activity.

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds that target specific biological pathways. For instance, this compound derivatives have shown promise in enhancing the efficacy of certain anti-inflammatory agents.

Table 2: Bioactive Compound Development Using this compound

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Anti-inflammatory Agents | Enhanced efficacy against inflammatory conditions | |

| Immunomodulatory Compounds | Modulation of immune responses |

Chemical Properties and Safety

This compound exhibits specific chemical properties that make it suitable for laboratory use. However, safety considerations are paramount due to its classification as harmful if swallowed or inhaled and capable of causing serious eye damage .

Table 3: Safety Classification of this compound

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Eye Damage | Causes serious eye damage (H318) |

| Inhalation Hazard | Harmful if inhaled (H332) |

作用机制

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

相似化合物的比较

Key Structural and Functional Differences

The table below compares Z-Asp-OMe DCHA (inferred data) with structurally related compounds:

*Inferred based on structural analogs.

Limitations

- Steric Hindrance : Bulky protecting groups (e.g., Boc) may slow coupling kinetics compared to Z-protected derivatives.

- Environmental Impact : DCHA is classified as environmentally persistent, necessitating careful waste management in industrial settings .

生物活性

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neurons from apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Z-Asp-OMe DCHA in academic research?

- Answer : Synthesis typically involves coupling Z-protected aspartic acid methyl ester with dicyclohexylamine (DCHA) under controlled conditions. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. Ensure anhydrous conditions during synthesis to avoid hydrolysis of the methyl ester group. Reproducibility requires strict control of reaction stoichiometry (1:1 molar ratio) and temperature (0–5°C for amine coupling) .

Q. How should researchers address the hygroscopic nature of this compound during storage and experimentation?

- Answer : Store the compound in a desiccator with anhydrous silica gel or under nitrogen atmosphere. Prior to use, dry the sample via lyophilization or vacuum desiccation for 24 hours. Monitor water content using Karl Fischer titration to ensure <0.5% moisture, as hygroscopicity can alter reaction kinetics and yield unexpected byproducts (e.g., ester hydrolysis to Z-Asp-OH) .

Q. What are the common impurities observed in this compound batches, and how can they be mitigated?

- Answer : Impurities include residual dicyclohexylamine (DCHA), unreacted Z-Asp-OMe, and hydrolyzed products (Z-Asp-OH). Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for purification. Quantify impurities via reverse-phase HPLC with UV detection at 254 nm. For DCHA residues, adjust pH during workup to protonate and remove excess amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

- Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration differences, or pH variations. Replicate experiments using standardized conditions (solvent, temperature, concentration) and cross-validate with 2D NMR techniques (COSY, HSQC) to confirm assignments. Compare data against databases (e.g., SciFinder) to identify outliers and validate with independent synthesis .

Q. What experimental design strategies optimize the yield of this compound in peptide synthesis applications?

- Answer : Use a DoE (Design of Experiments) approach to test variables:

- Solvent polarity : Dichloromethane vs. THF for coupling efficiency.

- Catalyst : Evaluate DMAP or HOBt for side-reaction suppression.

- Temperature : Kinetic vs. thermodynamic control (e.g., 0°C vs. room temperature).

Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and optimize quenching conditions (e.g., aqueous citric acid vs. brine) to minimize decomposition .

Q. How does the purity grade (98% vs. 99%) of this compound impact downstream biochemical assays?

- Answer : Lower purity (98%) may introduce trace DCHA or Z-Asp-OH, which can inhibit enzyme activity (e.g., aspartic proteases) or alter peptide chain elongation kinetics. Pre-treat the compound with ion-exchange chromatography (e.g., Dowex resin) to remove ionic impurities. Validate purity via LC-MS and include a negative control in assays to isolate purity-related effects .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing contradictory biological activity data linked to this compound?

- Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, buffer composition). Use Bland-Altman plots to assess inter-laboratory reproducibility. For dose-response discrepancies, fit data to a Hill equation model and compare EC₅₀ values with 95% confidence intervals. Reconcile outliers by repeating experiments under harmonized protocols .

Q. How should researchers validate the stability of this compound under varying pH conditions for long-term studies?

- Answer : Conduct accelerated stability testing at pH 2–9 (37°C, 1–4 weeks). Analyze degradation products via HPLC-DAD and HRMS . Use Arrhenius equation modeling to predict shelf life. For pH-sensitive applications (e.g., in vivo studies), formulate the compound in lyophilized form with stabilizers (e.g., trehalose) .

Q. Experimental Reproducibility

Q. What steps ensure reproducibility of this compound-based peptide coupling reactions across labs?

- Answer : Standardize protocols using CIF (Crystallographic Information File) -style documentation, detailing:

- Exact equivalents of reagents (e.g., 1.2 eq DIPEA).

- Mixing rates (RPM) for heterogeneous reactions.

- Drying times for solvents (e.g., anhydrous DMF over molecular sieves).

Share raw data (NMR FID files, HPLC chromatograms) in supplementary materials for cross-validation .

Q. How can researchers troubleshoot low yields in this compound-mediated peptide synthesis?

- Answer : Investigate:

- Amine availability : Confirm DCHA is freshly distilled (bp 110–115°C at 10 mmHg).

- Side reactions : Use MALDI-TOF to detect premature deprotection (e.g., Z-group removal).

- Solvent purity : Test for peroxides in THF via KI-starch test.

Adjust coupling agents (e.g., switch from EDC to DCC) if carbodiimide-mediated byproducts dominate .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODDUFBZPMVOHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744107 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19720-12-8 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。